
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a trimethylsilyl group and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-(Trimethylsilyl)furan-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another furan derivative with different substituents.
2-(Trimethylsiloxy)furan: A simpler furan derivative with a trimethylsiloxy group.
Uniqueness
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to its combination of a trimethylsilyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15N3OSSi |
|---|---|
Molecular Weight |
241.39 g/mol |
IUPAC Name |
[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H15N3OSSi/c1-15(2,3)8-5-4-7(13-8)6-11-12-9(10)14/h4-6H,1-3H3,(H3,10,12,14)/b11-6+ |
InChI Key |
VODKQEGWYZGEQF-IZZDOVSWSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=S)N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
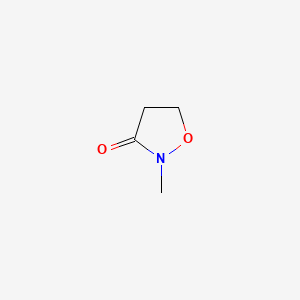
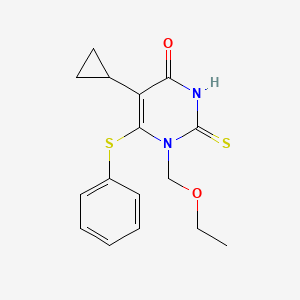
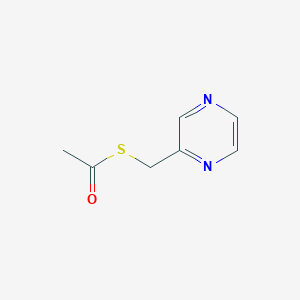
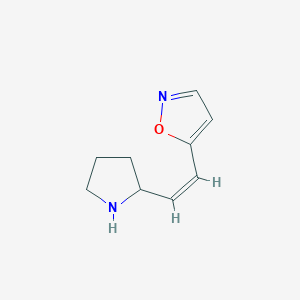
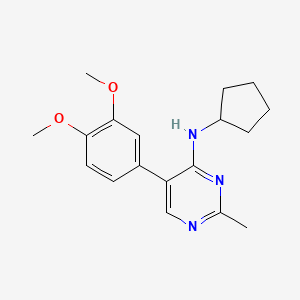
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
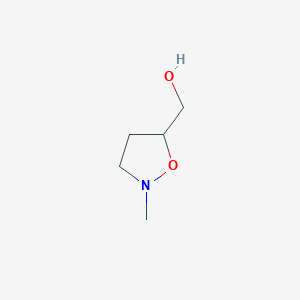


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)


